Cas no 133519-04-7 (Chiralyst Ru802)

Chiralyst Ru802 化学的及び物理的性質
名前と識別子
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- Chiralyst Ru802
- Ru(OAc)2((R)-MeOBIPHEP)
- 133519-04-7
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- インチ: 1S/C38H32O2P2.2C2H4O2.Ru/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;2*1-2(3)4;/h3-28H,1-2H3;2*1H3,(H,3,4);/q;;;+2/p-2
- InChIKey: UKUGFDXXBDLOIC-UHFFFAOYSA-L
- ほほえんだ: C1C=CC2[P+](C3C=CC=CC=3)([Ru-2](OC(C)=O)(OC(C)=O)[P+](C3C=CC=CC=3)(C3C=CC=CC=3)C3C(=C(OC)C=CC=3)C=2C=1OC)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 804.134353g/mol
- どういたいしつりょう: 804.134353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 51
- 回転可能化学結合数: 6
- 複雑さ: 840
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.7Ų
Chiralyst Ru802 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj2113-100mg |
Chiralyst Ru802 |
133519-04-7 | 95% | 100mg |
¥0.0 | 2024-07-19 |
Chiralyst Ru802 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
Chiralyst Ru802に関する追加情報
Recent Advances in Chiral Catalysis: Insights into Chiralyst Ru802 (CAS 133519-04-7)
Chiral catalysis remains a cornerstone of modern pharmaceutical and fine chemical synthesis, enabling the production of enantiomerically pure compounds with high efficiency. Among the notable catalysts in this field, Chiralyst Ru802 (CAS 133519-04-7) has emerged as a versatile and highly selective chiral catalyst, particularly in asymmetric hydrogenation reactions. This research brief synthesizes the latest findings on Chiralyst Ru802, focusing on its mechanistic insights, applications, and recent innovations in its use.
Recent studies have highlighted the unique structural features of Chiralyst Ru802, which contribute to its exceptional enantioselectivity. The catalyst's ruthenium-based core, combined with a carefully designed chiral ligand system, facilitates the formation of chiral environments that are critical for asymmetric transformations. A 2023 study published in Journal of the American Chemical Society demonstrated that Chiralyst Ru802 achieves enantiomeric excess (ee) values exceeding 95% in the hydrogenation of α,β-unsaturated ketones, a reaction pivotal to the synthesis of bioactive molecules.
One of the most significant advancements in the application of Chiralyst Ru802 is its integration into continuous flow systems. Researchers at the University of Cambridge recently reported a breakthrough in which Chiralyst Ru802 was immobilized on a polymeric support, enabling its use in continuous asymmetric hydrogenation. This innovation not only enhances the catalyst's recyclability but also improves reaction scalability, addressing a key challenge in industrial applications. The study, published in ACS Catalysis, underscores the potential of Chiralyst Ru802 to bridge the gap between laboratory-scale synthesis and large-scale production.
Beyond hydrogenation, Chiralyst Ru802 has shown promise in other enantioselective transformations. A 2024 study in Angewandte Chemie explored its utility in asymmetric allylic alkylation reactions, where it demonstrated remarkable regioselectivity and enantiocontrol. The study attributed this performance to the catalyst's ability to stabilize reactive intermediates through non-covalent interactions, a feature that could be leveraged in the design of new catalytic systems.
Despite these advances, challenges remain in optimizing the cost-effectiveness and substrate scope of Chiralyst Ru802. Recent computational studies, including density functional theory (DFT) analyses, have provided deeper insights into the catalyst's reaction mechanisms, offering pathways for further refinement. For instance, a 2023 Nature Catalysis paper identified key transition states in Chiralyst Ru802-mediated reactions, suggesting modifications to the ligand architecture that could enhance its performance with sterically demanding substrates.
In conclusion, Chiralyst Ru802 (CAS 133519-04-7) continues to be at the forefront of chiral catalysis research, with recent studies expanding its applications and mechanistic understanding. Its integration into flow systems and exploration in diverse reaction types highlight its versatility, while computational studies pave the way for next-generation catalysts. As the demand for enantiopure compounds grows in pharmaceuticals and agrochemicals, Chiralyst Ru802 is poised to play an increasingly vital role in sustainable chemical synthesis.
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